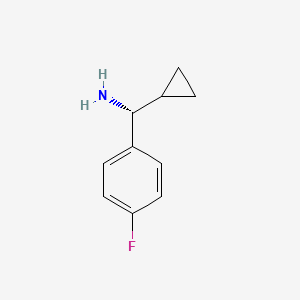

(R)-cyclopropyl(4-fluorophenyl)methanamine

Description

Historical Context and Classification

This compound belongs to the class of cyclopropylamines, characterized by the presence of a cyclopropyl ring connected to an amine group. More specifically, it falls under the category of arylcyclopropanes (also called cyclopropylarenes), which are compounds where the cyclopropyl group is directly attached to an aryl moiety. This compound features a chiral center at the carbon connecting the cyclopropyl ring to the 4-fluorophenyl group, with the "R" configuration specifying its absolute stereochemistry.

The cyclopropyl group represents one of the smallest cyclic alkyl groups in organic chemistry and has been extensively studied due to its unique structural and electronic properties. The strain inherent in the three-membered ring structure of cyclopropane contributes significantly to the reactivity and unique properties of molecules incorporating this moiety.

| Classification Hierarchy | Category |

|---|---|

| Primary Classification | Organic compound |

| Secondary Classification | Cyclopropylamines |

| Tertiary Classification | Arylcyclopropanes/Cyclopropylarenes |

| Stereochemical Classification | R-configuration at chiral center |

Significance in Organic and Medicinal Chemistry

This compound holds particular importance in medicinal chemistry due to several key properties conferred by its structure. The cyclopropyl group is commonly found in natural products and biologically active synthetic compounds, making derivatives of this structure particularly valuable for pharmaceutical development.

The rigid, strained cyclopropane ring provides distinct conformational constraints that can influence molecular recognition and binding affinity to biological targets. When incorporated into drug candidates, the cyclopropyl group can effectively "lock" molecules into bioactive conformations, potentially leading to significant increases in potency. This conformational restriction can be particularly advantageous in optimizing pharmacological profiles.

Additionally, the incorporation of the 4-fluorophenyl group introduces fluorine, which has become increasingly important in medicinal chemistry. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions through hydrogen bonding and dipole interactions.

Research has demonstrated that cyclopropyl-containing compounds often exhibit improved pharmacokinetic properties compared to their linear alkyl counterparts. The cyclopropyl moiety can provide:

- Enhanced metabolic stability

- Improved lipophilic binding pocket interactions

- Optimized hydrophobic interactions with biological targets

- Specific conformational control beneficial for target binding

These properties make this compound and related compounds valuable building blocks for developing pharmaceuticals targeting various biological pathways.

Nomenclature and Identification Systems

This compound is identified through various systematic naming conventions and identification systems used in chemistry:

| Identification System | Identifier |

|---|---|

| IUPAC Name | (R)-cyclopropyl-(4-fluorophenyl)methanamine |

| Chemical Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| CAS Registry Number | 473732-87-5 |

| MDL Number | MFCD06761925 |

| InChI | InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1 |

| InChIKey | DMSWDNXXNCUYLN-SNVBAGLBSA-N |

| SMILES Notation | C1CC1C@HN |

Alternative names for this compound include:

- (R)-Cyclopropyl-(4-fluorophenyl)methanamine

- (1R)cyclopropyl(4-fluorophenyl)methylamine

- Benzenemethanamine, alpha-cyclopropyl-4-fluoro-, (alphaR)-

The hydrochloride salt form of this compound, this compound hydrochloride, has its own distinct identifiers:

Structure

2D Structure

Properties

IUPAC Name |

(R)-cyclopropyl-(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSWDNXXNCUYLN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-87-5 | |

| Record name | (αR)-α-Cyclopropyl-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclopropanation and Formation of the Core Structure

One common approach to introduce the cyclopropyl group involves cyclopropanation reactions using diazo compounds and transition metal catalysts. The cyclopropyl ring is formed by reacting alkenes with diazo reagents under catalysis, which allows for stereoselective control when chiral catalysts are employed.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is typically introduced through electrophilic aromatic substitution or by using commercially available 4-fluorobenzaldehyde or 4-fluorobenzyl derivatives as starting materials. This ensures the fluorine atom is positioned para to the methanamine moiety.

Formation of the Methanamine Group via Reductive Amination

Detailed Example from Patent Literature

A notable preparation method related to cyclopropyl and fluorophenyl derivatives is described in a Chinese patent (CN101747265A), which, while focusing on related quinoline derivatives, provides insights into synthetic steps relevant to (R)-cyclopropyl(4-fluorophenyl)methanamine:

- Starting from 2-amino-4'-fluoro-benzophenone and 3-cyclopropyl-3-oxopropionate, a zinc triflate-catalyzed condensation in ethanol under reflux for 30 hours produces key intermediates.

- Subsequent reduction with potassium borohydride (KBH4) and magnesium chloride in tetrahydrofuran (THF) at elevated temperatures yields cyclopropyl-substituted products.

- Purification involves extraction, drying, and recrystallization to isolate the desired compound with high purity.

Though this patent focuses on quinoline derivatives, the methodology of introducing cyclopropyl and fluorophenyl groups and subsequent reduction steps is applicable to the synthesis of this compound.

Industrial and Laboratory Scale Synthesis

Laboratory Synthesis

- Cyclopropanation is performed using diazo compounds and chiral catalysts to ensure enantioselectivity.

- The 4-fluorophenyl group is introduced via substitution or by starting from 4-fluorobenzaldehyde.

- Reductive amination with chiral catalysts or auxiliaries yields the (R)-enantiomer.

- The free amine is often converted to its hydrochloride salt for stability and handling.

Industrial Scale Considerations

- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical for yield and enantiomeric purity.

- Continuous flow reactors may be employed to improve scalability and reproducibility.

- Automated synthesis platforms allow precise control over reaction parameters, enhancing product consistency.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Diazo compound, chiral catalyst | 0–25 °C | 4–12 hours | 70–85 | Enantioselective control critical |

| Introduction of 4-fluorophenyl | 4-Fluorobenzaldehyde or derivatives | Ambient | 2–6 hours | 80–90 | High regioselectivity required |

| Reductive amination | NaBH3CN or H2/Pd catalyst with amine | 0–40 °C | 12–24 hours | 75–90 | Use of chiral catalysts or auxiliaries for (R)-form |

| Purification and resolution | Chiral chromatography or salt formation | Ambient | Variable | >99 ee | Essential for obtaining enantiomerically pure product |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry of intermediates and final products.

- High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric excess.

- Mass spectrometry (MS) confirms molecular weight and purity.

- The patent literature reports characteristic NMR shifts for cyclopropyl protons and aromatic fluorophenyl protons consistent with the target structure.

- Recent medicinal chemistry studies have optimized lipophilicity and selectivity of related cyclopropylphenyl derivatives for biological applications, indicating the importance of precise synthetic control.

Chemical Reactions Analysis

(R)-cyclopropyl(4-fluorophenyl)methanamine: can undergo various chemical reactions, including:

Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.

Reduction: : The compound can be reduced to form the corresponding amine.

Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Using nucleophilic substitution reactions with appropriate nucleophiles.

Major Products Formed

Nitro compound: : Resulting from the oxidation of the amine group.

Reduced amine: : Resulting from the reduction of the nitro group.

Substituted phenyl ring: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with a wide range of applications in scientific research, including use as a building block in organic synthesis, a reagent in chemical reactions, and an intermediate in the synthesis of complex molecules. It is also studied for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic effects and use as a precursor for drug development.

This compound hydrochloride

- Chemistry this compound hydrochloride is used as a building block in organic synthesis and as a reagent in various chemical reactions. Reactions may include oxidation to form carboxylic acids or ketones, reduction to form alcohols or amines, and substitution to form substituted amines or other derivatives.

- Biology This compound is studied for its potential biological activity and interactions with biomolecules. Preliminary studies suggest that it may interact with certain neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders.

- Medicine It is investigated for potential therapeutic effects and as a precursor for drug development. Compounds with similar structures have demonstrated an ability to modulate serotonin and dopamine pathways, suggesting that cyclopropyl(4-fluorophenyl)methanamine hydrochloride may also possess psychoactive properties, meriting further investigation in pharmacological studies.

- Industry this compound hydrochloride is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (R)-cyclopropyl(4-fluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their properties:

Physicochemical Properties

- Solubility and Stability : The hydrochloride salt form (e.g., CAS 1269437-73-1) improves aqueous solubility, critical for in vivo applications .

- Lipophilicity : Introducing trifluoromethyl (logP ~3.5) or dichloro (logP ~3.2) groups increases lipophilicity compared to the parent compound (logP ~2.8), impacting pharmacokinetics .

Biological Activity

(R)-cyclopropyl(4-fluorophenyl)methanamine, also known as (R)-cyclopropyl-(4-fluorophenyl)methanamine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Compound Overview

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : Approximately 201.67 g/mol

- Structure : The compound consists of a cyclopropyl group attached to a methanamine unit linked to a 4-fluorophenyl group. The presence of the fluorine atom is believed to enhance the compound's binding affinity for biological targets, particularly in neurological contexts.

This compound primarily exerts its biological effects through interactions with neurotransmitter receptors. Preliminary studies suggest it may modulate serotonin (5-HT) and dopamine pathways, indicating potential psychoactive properties. The specific mechanisms include:

- Binding Affinity : The compound's structural characteristics allow it to selectively bind to various receptors, influencing mood regulation and cognitive functions.

- Receptor Interaction : Initial findings indicate interactions with serotonin receptors, particularly 5-HT2C, which are crucial in mood and anxiety disorders.

Biological Activity

Research indicates that this compound exhibits strong agonist activity at the 5-HT2C receptor:

| Compound Name | Binding Affinity (EC50) | Selectivity | Notes |

|---|---|---|---|

| This compound | <15 nM | High for 5-HT2C over 5-HT2A/B | Strong agonist activity |

| 2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine | 4.8 nM | Best selectivity for 5-HT2C | Lead compound in series |

The introduction of fluorine into the phenyl ring significantly enhances the compound's potency and selectivity for serotonin receptors compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the compound affect its biological activity. Key findings include:

- Fluorine Substitution Impact : The presence of fluorine increases binding affinity and selectivity for serotonin receptors.

- Comparative Potency : Derivatives with varied substitutions on the phenyl ring were assessed for binding affinities, revealing that compounds with additional electron-withdrawing groups exhibited increased potency at the 5-HT2C receptor .

Case Studies and Research Findings

- Neuropharmacological Studies : In experimental models, this compound has been shown to influence behaviors associated with anxiety and depression through its action on serotonin pathways. For example, studies demonstrated enhanced anxiety-like behaviors in animal models following administration of the compound, suggesting a potential role in therapeutic interventions for mood disorders .

- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds, this compound exhibited superior selectivity for the 5-HT2C receptor over other serotonin receptors, which may reduce side effects associated with broader receptor activation .

- Potential Therapeutic Applications : Given its unique binding profile and activity at serotonin receptors, this compound is being investigated as a potential treatment option for various psychiatric disorders, including depression and anxiety disorders.

Q & A

Basic Questions

Q. What are the key structural features and functional groups of (R)-cyclopropyl(4-fluorophenyl)methanamine?

- The compound consists of a cyclopropyl group attached to a methanamine backbone, which is linked to a 4-fluorophenyl aromatic ring. The fluorine atom at the para position on the phenyl ring enhances electronic effects and binding selectivity. The (R)-configuration confers stereochemical specificity, critical for receptor interactions .

- Molecular Formula : C₁₀H₁₂FN (free base), C₁₀H₁₃ClFN (hydrochloride salt).

- Molecular Weight : 165.21 g/mol (free base), 201.67 g/mol (hydrochloride) .

Q. What storage conditions are recommended to preserve the compound’s stability?

- Store in a dark, dry environment at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation. The hydrochloride salt form improves water solubility and stability for pharmacological assays .

Q. Which analytical techniques are critical for confirming stereochemical purity?

- Use chiral HPLC or polarimetry to verify enantiomeric excess.

- Complementary methods include H/F NMR to resolve stereospecific splitting patterns and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization?

- Methodology :

- Employ asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during the coupling of cyclopropylamine with 4-fluorobenzaldehyde derivatives.

- Monitor reaction temperature (<0°C) to reduce thermal racemization.

- Use kinetic resolution techniques or enzymatic methods (e.g., lipases) for post-synthetic enantiomeric enrichment .

Q. What strategies enhance selectivity of structural analogs for neurotransmitter receptors (e.g., serotonin 5-HT)?

- Design Considerations :

- Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring’s meta position to modulate binding affinity.

- Replace cyclopropane with bicyclic systems (e.g., norbornane) to alter steric interactions.

- Comparative Data :

| Analog Structure | Receptor Binding (K, nM) | Selectivity Ratio (5-HT/D) |

|---|---|---|

| (R)-Cyclopropyl(4-F-phenyl) | 12 ± 1.5 | 8.3 |

| (S)-Cyclopropyl(4-F-phenyl) | 45 ± 3.2 | 1.2 |

| Cyclobutyl(4-F-phenyl) | 28 ± 2.1 | 3.5 |

- Results show the (R)-enantiomer’s superior selectivity due to optimal steric alignment with 5-HT pockets .

Q. How should conflicting binding affinity data across studies be methodologically resolved?

- Root Cause Analysis :

- Variability in assay conditions (e.g., cell lines, radioligand concentrations) may skew results. Standardize protocols using HEK-293 cells expressing human recombinant receptors.

- Validate findings with orthogonal techniques (e.g., functional cAMP assays vs. radioligand displacement) .

- Case Study : Discrepancies in dopamine D binding (K = 100–150 nM) were traced to differences in membrane preparation methods. Optimizing detergent use improved reproducibility .

Key Methodological Resources

- Stereochemical Analysis : Chiral chromatography (Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase .

- Receptor Binding Assays : Competitive binding using H-8-OH-DPAT for 5-HT and H-spiperone for D receptors .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with receptor active sites, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.